molecular formula C14H12ClFN2O2 B13016163 3-Chloro-4-((4-fluorobenzyl)oxy)benzohydrazide

3-Chloro-4-((4-fluorobenzyl)oxy)benzohydrazide

Cat. No.: B13016163
M. Wt: 294.71 g/mol
InChI Key: QGPVWTSZFDDSRO-UHFFFAOYSA-N
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Description

3-Chloro-4-((4-fluorobenzyl)oxy)benzohydrazide is an organic compound characterized by the presence of a chloro group, a fluorobenzyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-fluorobenzyl)oxy)benzohydrazide typically involves the nucleophilic substitution reaction of 3-chloro-4-hydroxybenzohydrazide with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be safe, efficient, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-fluorobenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-((4-fluorobenzyl)oxy)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-((4-fluorobenzyl)oxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety, in particular, is of interest for its potential to form stable complexes with metal ions and its ability to participate in various chemical reactions .

Properties

Molecular Formula

C14H12ClFN2O2

Molecular Weight

294.71 g/mol

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methoxy]benzohydrazide

InChI

InChI=1S/C14H12ClFN2O2/c15-12-7-10(14(19)18-17)3-6-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8,17H2,(H,18,19)

InChI Key

QGPVWTSZFDDSRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)NN)Cl)F

Origin of Product

United States

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